Flambamycin

Description

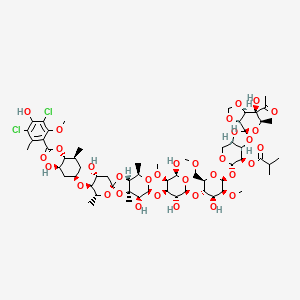

Structure

2D Structure

Properties

CAS No. |

42617-24-3 |

|---|---|

Molecular Formula |

C61H88Cl2O33 |

Molecular Weight |

1420.2 g/mol |

IUPAC Name |

[(2R,3S,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C61H88Cl2O33/c1-20(2)52(71)87-47-43-31(93-61(94-43)51-50(79-19-80-51)60(73,26(8)64)27(9)92-61)18-78-55(47)90-56-46(77-14)37(68)42(30(84-56)17-74-11)88-54-38(69)45(41(75-12)23(5)82-54)89-57-48(70)58(10)49(25(7)83-57)95-59(96-58)16-29(66)40(24(6)91-59)85-32-15-28(65)39(22(4)81-32)86-53(72)33-21(3)34(62)36(67)35(63)44(33)76-13/h20,22-25,27-32,37-43,45-51,54-57,65-70,73H,15-19H2,1-14H3/t22-,23-,24-,25-,27-,28-,29-,30-,31+,32+,37+,38-,39-,40-,41+,42-,43-,45-,46+,47-,48-,49-,50-,51-,54+,55+,56+,57+,58-,59-,60+,61-/m1/s1 |

InChI Key |

IHGNORNGVOUHBM-TXXNROQVSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H]([C@@H]1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)O[C@@H]3[C@H](O[C@]4(C[C@H]3O)O[C@@H]5[C@H](O[C@H]([C@H]([C@]5(O4)C)O)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OC)O)O[C@@H]7[C@H](O[C@H]([C@H]([C@H]7O)OC)O[C@H]8[C@@H]([C@H]9[C@H](CO8)O[C@@]1(O9)[C@H]2[C@H]([C@@]([C@H](O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C |

Canonical SMILES |

CC1CC(CC(C1OC(=O)C2=C(C(=C(C(=C2OC)Cl)O)Cl)C)O)OC3C(OC4(CC3O)OC5C(OC(C(C5(O4)C)O)OC6C(C(OC(C6OC)O)OC7C(OC(C(C7O)OC)OC8C(C9C(CO8)OC1(O9)C2C(C(C(O1)C)(C(=O)C)O)OCO2)OC(=O)C(C)C)COC)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Flambamycin; RP-21190; RP 21190; RP21190; |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Flambamycin from Streptomyces hygroscopicus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambamycin, a complex oligosaccharide antibiotic, is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus DS 23230. Its intricate structure, featuring multiple sugar moieties and unique chemical linkages, has been a subject of interest since its discovery. This technical guide provides a comprehensive overview of the available scientific literature on the discovery, structural elucidation, and isolation of this compound. While detailed fermentation and purification protocols from the primary literature are scarce, this document consolidates the known chemical and biological information, presenting it in a structured format for researchers. The guide includes a summary of the hydrolysis products that were pivotal in its structural analysis and presents a hypothetical biosynthetic pathway. Experimental workflows for its structural determination are visualized, offering a foundational understanding for further research and development.

Introduction

Streptomyces hygroscopicus is a well-known producer of a diverse array of bioactive secondary metabolites, with a significant impact on the field of pharmaceuticals. Among these is this compound, an antibiotic belonging to the orthosomycin family, which is characterized by a complex oligosaccharide chain. The initial discovery and structural work on this compound were carried out by W. D. Ollis, D. E. Wright, and their collaborators. Their research, primarily conducted through chemical degradation studies, has provided the foundational knowledge of this molecule. This guide aims to synthesize this information into a practical resource for scientists interested in natural product chemistry and antibiotic development.

Structural Elucidation of this compound

The determination of this compound's structure was a significant undertaking, relying heavily on chemical degradation techniques such as acidic and methanolysis hydrolysis. These methods break down the large oligosaccharide into its constituent monosaccharides and other smaller molecules, which can then be identified.

Hydrolysis Experiments

Mild acidic hydrolysis and methanolysis were the primary methods used to dismantle the this compound molecule for structural analysis. These processes cleave the glycosidic bonds connecting the sugar units, as well as other labile linkages within the molecule.

Experimental Protocol: General Hydrolysis of this compound (Hypothetical Reconstruction)

Disclaimer: The following protocol is a generalized representation based on common laboratory practices for the hydrolysis of complex natural products. Specific details from the original research by Ollis and Wright are not fully available in the searched literature.

-

Preparation of this compound Sample: A purified sample of this compound is dissolved in a suitable solvent (e.g., aqueous methanol).

-

Acidification: A dilute acid (e.g., 0.1 M HCl or H₂SO₄) is added to the solution. For methanolysis, methanolic HCl is used.

-

Hydrolysis Reaction: The mixture is heated under controlled temperature and time to effect partial or complete hydrolysis. The reaction conditions are optimized to yield identifiable fragments.

-

Neutralization and Extraction: After the reaction, the mixture is neutralized. The hydrolysis products are then extracted using an appropriate organic solvent (e.g., ethyl acetate).

-

Chromatographic Separation: The extracted products are separated using chromatographic techniques such as thin-layer chromatography (TLC) or column chromatography.

-

Spectroscopic Analysis: The purified components are identified using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Identified Hydrolysis Products

The hydrolysis of this compound yielded a variety of sugar derivatives and other organic molecules. These products provided the crucial pieces to the puzzle of its overall structure. The key identified components are summarized in the table below.

| Hydrolysis Method | Product | Chemical Nature |

| Acidic Hydrolysis | Curacin | Aglycone |

| L-Lyxose | Monosaccharide | |

| 2,6-di-O-methyl-D-mannose | Methylated Monosaccharide | |

| 4-O-methyl-D-fucose | Methylated Monosaccharide | |

| D-Evalose | Monosaccharide | |

| 3,5-dihydroxy-γ-caprolactone | Lactone | |

| Flambabiose | Disaccharide | |

| Flambatriose | Trisaccharide | |

| Flambatetrose | Tetrasaccharide | |

| Flambatetrose isobutyrate | Acylated Tetrasaccharide | |

| Methanolysis | Curacin methyl glycoside | Aglycone Glycoside |

| Flambalactone | Lactone | |

| Methyl flambate | Ester | |

| Methyl eurekanate | Ester | |

| Methyl D-evalopyranoside | Monosaccharide Glycoside | |

| Flambatriose isobutyrate | Acylated Trisaccharide |

Isolation and Purification of this compound

Detailed experimental protocols for the fermentation of Streptomyces hygroscopicus DS 23230 for this compound production and its subsequent purification are not available in the publicly accessible literature reviewed. The following is a generalized workflow based on standard practices for the isolation of antibiotics from Streptomyces.

Fermentation (Generalized Protocol)

-

Inoculum Preparation: A seed culture of Streptomyces hygroscopicus DS 23230 is prepared by inoculating a suitable liquid medium and incubating until sufficient biomass is achieved.

-

Production Fermentation: The seed culture is transferred to a larger production fermenter containing a nutrient-rich medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize this compound production.

-

Monitoring: The fermentation is monitored for growth and antibiotic production over time.

Extraction and Purification (Generalized Protocol)

-

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

-

Extraction: this compound is extracted from the mycelium and/or the supernatant using an appropriate organic solvent.

-

Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. This may include silica gel chromatography, ion-exchange chromatography, and size-exclusion chromatography.

-

Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain highly pure this compound.

Biosynthesis of this compound (Hypothetical Pathway)

The biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure as a complex oligosaccharide, a hypothetical pathway can be proposed. This pathway would involve the synthesis of the various monosaccharide units from common metabolic precursors, followed by their sequential assembly by glycosyltransferases. The aglycone, curacin, is likely synthesized through a separate pathway and then glycosylated.

Visualizations

Experimental Workflow for this compound Hydrolysis

Caption: Workflow for the chemical hydrolysis of this compound.

Hypothetical Biosynthetic Pathway of this compound Building Blocks

Caption: Hypothetical biosynthetic pathway for this compound.

Conclusion

This compound remains an intriguing natural product from Streptomyces hygroscopicus. While its complete structure and biological activity profile are not fully detailed in modern literature, the foundational work on its chemical degradation has provided significant insights. The lack of detailed, publicly available fermentation and purification protocols presents a challenge but also an opportunity for new research to optimize its production and further investigate its therapeutic potential. This guide serves as a starting point for researchers, consolidating the known information and highlighting the areas where further investigation is needed. The complex nature of this compound suggests that modern analytical and molecular biology techniques could rapidly advance our understanding of this unique antibiotic.

The Uncharted Path: A Technical Guide to the Biosynthesis of Flambamycin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biosynthetic pathway of the antibiotic flambamycin has not been explicitly elucidated in published scientific literature. This guide provides a comprehensive overview of its likely biosynthesis by drawing strong parallels with the well-characterized pathway of the structurally analogous antibiotic, avilamycin. All information regarding the biosynthetic gene cluster, enzymatic functions, and regulatory mechanisms of this compound is inferred from studies on avilamycin biosynthesis in Streptomyces viridochromogenes.

Introduction: this compound and the Orthosomycin Family

This compound is a complex polyketide antibiotic produced by the bacterium Streptomyces hygroscopicus DS 23230. It belongs to the orthosomycin family of antibiotics, which are characterized by a polyketide-derived aglycone and an extensive oligosaccharide chain.[1] this compound exhibits activity against a range of Gram-positive and some Gram-negative bacteria. Due to its intricate structure, understanding its biosynthesis is of significant interest for potential bioengineering and the development of novel antibiotic derivatives.

A closely related and more extensively studied member of the orthosomycin family is avilamycin, produced by Streptomyces viridochromogenes. The striking structural similarity between this compound and avilamycin, particularly in their dichloroisoeverninic acid aglycone and the core of their oligosaccharide chains, strongly suggests a conserved biosynthetic logic.[2][3] This guide will, therefore, leverage the current knowledge of the avilamycin biosynthetic pathway to present a putative model for this compound biosynthesis.

The Inferred Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Formation of the Dichloroisoeverninic Acid Aglycone: This aromatic polyketide moiety is synthesized by a Type I polyketide synthase (PKS).

-

Synthesis of the Heptasaccharide Side Chain: A series of dedicated enzymes synthesize and modify the individual sugar units.

-

Assembly and Tailoring: Glycosyltransferases attach the sugar moieties to the aglycone and to each other, followed by final tailoring steps.

The Putative this compound Biosynthetic Gene Cluster

Based on the avilamycin gene cluster from Streptomyces viridochromogenes Tü57, the this compound biosynthetic gene cluster is predicted to be a large, contiguous set of genes encoding all the necessary enzymes for its production. The avilamycin cluster spans approximately 60 kb and contains 54 open reading frames (ORFs).[4] A similar organization is anticipated for the this compound cluster in Streptomyces hygroscopicus.

Table 1: Inferred Key Genes and Enzymes in this compound Biosynthesis (Based on Avilamycin Homologs)

| Gene (Avilamycin Homolog) | Putative Enzyme Function in this compound Biosynthesis | Inferred Role |

| aviM | Type I Polyketide Synthase | Synthesis of the dichloroisoeverninic acid aglycone |

| aviH | Halogenase | Chlorination of the polyketide backbone |

| aviG4 | Methyltransferase | O-methylation of the polyketide backbone |

| aviGT1-4, aviGT2, aviGT3 | Glycosyltransferases | Sequential attachment of sugar moieties |

| aviO1, aviO3 | Oxygenases | Modification of sugar units |

| aviZ1 | Aldo-keto Reductase | Redox tailoring of the oligosaccharide chain |

| aviC1, aviC2 | Transcriptional Activators | Positive regulation of the biosynthetic gene cluster |

| aviRa, aviRb | rRNA Methyltransferases | Self-resistance mechanism |

| aviABC1, aviABC2 | ABC Transporters | Export of the antibiotic |

Biosynthesis of the Dichloroisoeverninic Acid Aglycone

The formation of the aromatic core of this compound is proposed to be initiated by a Type I Polyketide Synthase (PKS), homologous to AviM from the avilamycin pathway. This PKS is predicted to catalyze the iterative condensation of malonyl-CoA extender units to an acetyl-CoA starter unit. Following polyketide chain assembly, the nascent chain likely undergoes cyclization and aromatization. Tailoring enzymes, including a halogenase (homologous to AviH) and a methyltransferase (homologous to AviG4), are then expected to modify the aromatic ring to produce the characteristic dichloroisoeverninic acid.[4][5]

Biosynthesis and Assembly of the Oligosaccharide Chain

The complex oligosaccharide chain of this compound is assembled by a series of glycosyltransferases (GTs) that sequentially add activated sugar units. The biosynthesis of these deoxysugars originates from common carbohydrate precursors like glucose-1-phosphate. A dedicated set of enzymes, including dehydratases, epimerases, reductases, and methyltransferases, are responsible for converting these precursors into the unique sugar moieties found in this compound. The GTs then catalyze the formation of glycosidic bonds, linking the sugars to each other and to the aglycone. The order of glycosylation is likely a highly regulated process to ensure the correct final structure.

Quantitative Data from Avilamycin Biosynthesis Studies

While no quantitative data exists for this compound, studies on avilamycin production provide insights into the potential yields and the effects of genetic manipulation.

Table 2: Avilamycin Production in Streptomyces viridochromogenes Mutant Strains

| Strain | Genetic Modification | Avilamycin A Yield (mg/L) | Reference |

| Wild Type | - | ~20 | [6] |

| F-23 Mutant | UV and ARTP mutagenesis | 45.73 | [6] |

| F-23 (Optimized) | Fermentation optimization | Increased by 41.87% from 45.73 | [7] |

Note: ARTP = Atmospheric and Room Temperature Plasma. This data highlights the potential for yield improvement through mutagenesis and process optimization.

Experimental Protocols for Studying this compound Biosynthesis

The following protocols are generalized from established methods for studying polyketide biosynthesis in Streptomyces and would be applicable to the investigation of the this compound pathway.

Protocol for Gene Inactivation via Homologous Recombination

This protocol describes the generation of a targeted gene knockout in Streptomyces hygroscopicus to investigate the function of a putative this compound biosynthetic gene.

-

Construct the Gene Replacement Cassette:

-

Amplify via PCR the upstream and downstream flanking regions (each ~1.5-2.0 kb) of the target gene from S. hygroscopicus genomic DNA.

-

Clone the upstream and downstream flanks on either side of a resistance marker (e.g., apramycin resistance, apr).

-

Ligate the entire construct (upstream flank - resistance marker - downstream flank) into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).

-

-

Conjugation into Streptomyces hygroscopicus:

-

Transform the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the S. hygroscopicus recipient strain to mid-log phase.

-

Mix the donor and recipient cultures and plate them on a suitable medium (e.g., SFM agar) for conjugation. Incubate at a permissive temperature (e.g., 30°C).

-

-

Selection of Single Crossover Mutants:

-

Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

-

Isolate individual exconjugant colonies and grow them in liquid culture with apramycin at the permissive temperature.

-

-

Selection of Double Crossover Mutants:

-

Propagate the single crossover mutants in non-selective liquid medium at a non-permissive temperature (e.g., 39°C) to induce the loss of the integrated plasmid.

-

Plate the culture onto non-selective agar and then replica-plate onto media with and without the antibiotic encoded by the shuttle vector (e.g., thiostrepton).

-

Select colonies that are resistant to apramycin but sensitive to the vector-encoded antibiotic, indicating a double crossover event.

-

-

Confirmation of Gene Deletion:

-

Confirm the gene deletion by PCR using primers flanking the target gene and by Southern blot analysis of genomic DNA.

-

Protocol for Heterologous Expression of the this compound Gene Cluster

This protocol outlines the expression of the putative this compound biosynthetic gene cluster in a heterologous host, such as Streptomyces coelicolor or Streptomyces albus, which are known for their clean metabolic backgrounds.

-

Cloning the Biosynthetic Gene Cluster:

-

Construct a cosmid or BAC library of S. hygroscopicus genomic DNA.

-

Screen the library by colony hybridization using probes designed from conserved regions of genes identified in the avilamycin cluster (e.g., PKS or glycosyltransferase genes).

-

Identify and sequence overlapping cosmids/BACs to obtain the full gene cluster.

-

-

Subcloning into an Expression Vector:

-

Subclone the entire gene cluster into a suitable integrative or replicative Streptomyces expression vector. This may require techniques for large DNA fragment manipulation like Transformation-Associated Recombination (TAR) in yeast.

-

-

Transformation into a Heterologous Host:

-

Introduce the expression vector into a suitable heterologous host (S. coelicolor M1152 or S. albus J1074) via protoplast transformation or conjugation.

-

-

Fermentation and Metabolite Analysis:

-

Cultivate the heterologous host under various fermentation conditions.

-

Extract the secondary metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate).

-

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of this compound and any novel intermediates.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Streptomyces hygroscopicus remains an uncharted area of research. However, the strong structural homology with avilamycin provides a robust framework for predicting its biosynthetic pathway. The elucidation of the this compound gene cluster and the characterization of its enzymes will be crucial for understanding the intricate chemistry of orthosomycin biosynthesis. The experimental approaches outlined in this guide provide a roadmap for future investigations that could unlock the potential for producing novel and potent antibiotic derivatives through biosynthetic engineering.

References

- 1. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of a terminal A-B-C disaccharide fragment of this compound, curamycin, and avilamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dissecting complex polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Secondary Metabolite Production in Streptomyces hygroscopicus

Disclaimer: While the topic of interest is the production of flambamycin by Streptomyces hygroscopicus, a comprehensive search of available literature reveals a scarcity of detailed, publicly accessible information regarding its specific biosynthesis, regulation, and fermentation protocols. In contrast, the production of other complex macrolides by the same organism, such as the immunosuppressant rapamycin (also known as sirolimus), is extensively documented.

This guide will, therefore, utilize rapamycin as a primary case study to provide an in-depth technical overview of the core principles and methodologies applicable to secondary metabolite production in Streptomyces hygroscopicus. The protocols, data, and regulatory pathways discussed are presented as a representative model that researchers can adapt for the study and optimization of less-documented compounds like this compound.

The Producing Organism: Streptomyces hygroscopicus

Streptomyces hygroscopicus is a Gram-positive, filamentous bacterium belonging to the Actinomycetales order, found predominantly in soil. It is renowned for its remarkable capacity to synthesize a wide array of biologically active secondary metabolites. These compounds exhibit diverse and potent activities, including antifungal, immunosuppressive, anti-inflammatory, and antitumor properties[1]. The organism's complex life cycle, involving morphological differentiation from a vegetative mycelium to spore-forming aerial hyphae, is intricately linked to the onset of secondary metabolism. The production of these valuable compounds typically occurs during the stationary phase of growth, triggered by nutrient limitation and other environmental cues[2].

The genomic potential of Streptomyces species is vast, with numerous biosynthetic gene clusters (BGCs) often remaining silent under standard laboratory conditions[3][4]. Unlocking this potential through genetic engineering, media optimization, and fermentation process control is a central goal in natural product drug discovery and development.

Biosynthesis of Macrolides in S. hygroscopicus

The biosynthesis of complex macrolides like rapamycin is a multi-step enzymatic process orchestrated by large, modular enzymes known as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). While the specific pathway for this compound is not detailed in the search results, the biosynthesis of rapamycin serves as an excellent paradigm. The rapamycin backbone is assembled from acetate and propionate precursor units, which are derived from primary metabolic pathways[5].

Key precursor molecules include:

-

Acetyl-CoA and Malonyl-CoA: Derived from glycolysis and fatty acid metabolism.

-

Propionyl-CoA and Methylmalonyl-CoA: Essential building blocks for many macrolides.

-

Shikimic Acid: A precursor for the DHCHC (3,4-dihydroxycyclohexanecarboxylic acid) starter unit of rapamycin[2].

Metabolic engineering strategies often focus on increasing the intracellular pools of these precursors to enhance final product yield[6][7].

Quantitative Data on Production

Optimizing the production of secondary metabolites is a multifactorial challenge. The tables below summarize quantitative data from various studies on rapamycin production, highlighting the impact of media composition and fermentation conditions.

Table 1: Fermentation Media Composition for Rapamycin Production

| Component | Concentration (g/L) | Strain / Reference | Notes |

| Growth Medium | For inoculum development. | ||

| Glucose | 4 | S. hygroscopicus MTCC 4003[2] | |

| Yeast Extract | 4 | S. hygroscopicus MTCC 4003[2] | |

| Malt Extract | 10 | S. hygroscopicus MTCC 4003[2] | |

| CaCO₃ | 2 | S. hygroscopicus MTCC 4003[2] | pH maintenance. |

| Production Medium | For rapamycin synthesis. | ||

| Fructose | Varies (e.g., 2%) | S. hygroscopicus[5] | Primary carbon source. |

| Mannose | Varies (e.g., 0.5%) | S. hygroscopicus[5] | Synergistic with fructose. |

| Glycerol | 36.2 | S. hygroscopicus Wild-Type[8] | Economical carbon source shown to increase yield. |

| Soymeal | 20 | S. hygroscopicus ATCC 29253[9] | Nitrogen and nutrient source. |

| KH₂PO₄ | 5 | S. hygroscopicus ATCC 29253[9] | Phosphate source. |

| L-lysine | 5 | Sinha et al.[9] | Precursor, can increase yield. |

Table 2: Rapamycin Production Yields Under Various Conditions

| Strain | Condition | Yield (mg/L) | Reference |

| S. hygroscopicus Wild-Type | Unoptimized glycerol medium | 37.5 ± 2.8 | [1][8] |

| S. hygroscopicus Mutant | Optimized glycerol medium | 220.7 ± 5.7 | [1][8] |

| S. hygroscopicus MTCC 4003 | Shake Flask (Fructose) | 539 | [2] |

| S. hygroscopicus MTCC 4003 | Bioreactor (Optimized) | 1,316 | [2] |

| S. hygroscopicus FC904 (Parent) | Baseline | - | [10] |

| Mutant C14-2 (Gentamicin + NTG) | Mutagenesis | 124% higher than parent | [10] |

Experimental Protocols

Detailed and reproducible protocols are critical for research and process development. The following sections describe standard methodologies for the production and analysis of macrolides from S. hygroscopicus.

Inoculum Preparation

-

Strain Maintenance: Maintain S. hygroscopicus on a suitable agar medium (e.g., glucose 4 g/L, yeast extract 4 g/L, malt extract 10 g/L, CaCO₃ 2 g/L, agar 20 g/L, pH 7.2) and store cultures at 4°C or as frozen spore suspensions at -80°C[2][9].

-

Seed Culture: Aseptically inoculate a loopful of spores or mycelia into a 250-mL Erlenmeyer flask containing 50-100 mL of liquid growth medium[2][9].

-

Incubation: Incubate the seed culture flask on a rotary shaker (e.g., 120-150 rpm) at 25-28°C for 5-7 days until sufficient biomass is achieved[2][9].

Fermentation

-

Production Culture: Inoculate the production medium in a larger Erlenmeyer flask or a laboratory-scale fermentor with the seed culture (typically 3-10% v/v).

-

Fermentation Parameters:

-

Temperature: Maintain at 25°C[2].

-

pH: Control around 7.2-7.6. The inclusion of CaCO₃ in the medium can help buffer the culture[2][11].

-

Agitation: For bioreactors, an agitation rate of 300 rpm has been shown to be effective[2].

-

Aeration: An aeration rate of 1 vvm (volume of air per volume of medium per minute) is recommended for optimal production in a fermentor[2].

-

-

Duration: Fermentation is typically carried out for 7 days, with maximum production often observed around 144 hours[2].

Extraction and Purification

-

Biomass Separation: At the end of the fermentation, separate the mycelial biomass (which contains the intracellular product) from the culture broth by filtration or centrifugation[12].

-

Solvent Extraction:

-

Concentration: Concentrate the organic extract under vacuum to obtain a crude oily residue[12][13].

-

Initial Purification:

-

Chromatographic Purification:

-

Further purify the crude product using normal-phase chromatography (e.g., silica gel column)[12].

-

Elute the product using a solvent system with increasing polarity.

-

Final purification and crystallization can be achieved using solvents like isopropyl ether or diethyl ether to yield a high-purity product[12].

-

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological and experimental processes.

Caption: General experimental workflow for macrolide production.

References

- 1. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics of rapamycin production by Streptomyces hygroscopicus MTCC 4003 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Carbon source nutrition of rapamycin biosynthesis in Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 10. Mutagenesis of the rapamycin producer Streptomyces hygroscopicus FC904 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Approaches towards the enhanced production of Rapamycin by Streptomyces hygroscopicus MTCC 4003 through mutagenesis and optimization of process parameters by Taguchi orthogonal array methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]

- 13. Rapamycin extraction method (2018) | Peng Ping [scispace.com]

An In-depth Technical Guide on the Antibacterial Spectrum of Flavomycin (Bambermycin) Against Gram-positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the antibacterial spectrum of Flavomycin, also known as Bambermycin or Moenomycin, with a specific focus on its activity against Gram-positive bacteria. Flavomycin is a phosphoglycolipid antibiotic complex produced by Streptomyces bambergiensis and Streptomyces ghanaensis.[1] It is primarily used as a feed additive in animal nutrition to promote growth and feed efficiency.[1] The primary mechanism of action of Flavomycin is the inhibition of bacterial cell wall synthesis through the specific targeting of peptidoglycan glycosyltransferases.[2][3] This guide summarizes the available quantitative data on its in vitro activity, details the experimental protocols for determining its antibacterial spectrum, and provides visualizations of its mechanism of action and experimental workflows.

It is important to note that the initial topic of "Flambamycin" is presumed to be a misspelling of "Flavomycin," as no significant scientific literature exists for an antibiotic with the former name. This document proceeds with the analysis of Flavomycin.

Antibacterial Spectrum and Quantitative Data

Flavomycin exhibits a potent and targeted antibacterial activity predominantly against Gram-positive bacteria.[1] Its efficacy is attributed to its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of these microorganisms.[4]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Flavomycin (Moenomycin A as the major component) against a range of clinically and veterinary relevant Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

| Bacterial Species | Strain(s) | MIC (µg/mL) | Source(s) |

| Staphylococcus aureus | SG511, ATCC 29213, FDA 209P | 0.016 - 0.025 | [2] |

| Staphylococcus aureus | - | 0.075 | [5] |

| Staphylococcus epidermidis | ATCC 12228 | 0.025 | [2] |

| Streptococcus pyogenes | A77 | 0.001 | [2] |

| Streptococcus pneumoniae | - | 2 | [2] |

| Streptococcus pneumoniae | R6 pbp2a | 0.13 | [2] |

| Enterococcus faecalis | - | 0.075 - 0.3 | [5] |

| Enterococcus faecium | - | >40.5 | [5] |

| Clostridium difficile | - | >160 | [5] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Flavomycin's bactericidal effect stems from its specific inhibition of the transglycosylation step in the biosynthesis of the bacterial cell wall peptidoglycan.[2][3] Peptidoglycan is a crucial polymer that provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.

The synthesis of peptidoglycan occurs in three main stages:

-

Cytoplasmic Stage: Synthesis of the peptidoglycan precursors, UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide).

-

Membrane Stage: The precursors are linked to a lipid carrier, undecaprenyl phosphate, forming Lipid II. Lipid II is then translocated across the cell membrane.

-

Periplasmic/External Stage: The disaccharide-pentapeptide units of Lipid II are polymerized into long glycan chains by peptidoglycan glycosyltransferases (PGTs). These chains are then cross-linked by transpeptidases (also known as Penicillin-Binding Proteins - PBPs) to form the rigid peptidoglycan mesh.

Flavomycin specifically binds to the active site of peptidoglycan glycosyltransferases, preventing the polymerization of Lipid II into nascent peptidoglycan chains.[2][3] This action effectively halts the synthesis of the cell wall, leading to cell lysis and bacterial death.

Signaling Pathway Diagram

Caption: Inhibition of Peptidoglycan Synthesis by Flavomycin.

Experimental Protocols for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method used to quantify the in vitro susceptibility of a bacterium to an antimicrobial agent. The Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), provides detailed guidelines for these procedures to ensure reproducibility and comparability of results between laboratories. The two primary methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Experimental Workflow:

Caption: Broth Microdilution Workflow for MIC Determination.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Flavomycin is prepared in a suitable solvent at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the Flavomycin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well microtiter plate. This creates a range of concentrations to be tested.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared from 3-5 isolated colonies grown on a non-selective agar plate. The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Inoculum Dilution: The standardized inoculum is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Inoculation: Within 15-30 minutes of preparation, the diluted inoculum is added to each well of the microtiter plate containing the serially diluted Flavomycin.

-

Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum) are included on each plate.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is recorded as the lowest concentration of Flavomycin that completely inhibits visible bacterial growth.

Agar Dilution Method

In this method, the antimicrobial agent is incorporated into the agar medium at various concentrations, and then a standardized bacterial inoculum is spotted onto the surface of the agar.

Detailed Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of Flavomycin is prepared as described for the broth microdilution method.

-

Preparation of Agar Plates: A series of Mueller-Hinton Agar (MHA) plates are prepared, each containing a specific concentration of Flavomycin. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.

-

Inoculation: The standardized inoculum is applied to the surface of each agar plate using a multipoint inoculator or by spotting a defined volume (e.g., 1-10 µL), delivering approximately 10^4 CFU per spot.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of Flavomycin that inhibits the visible growth of the bacteria on the agar surface.

Conclusion

Flavomycin (Bambermycin) demonstrates potent in vitro activity against a range of Gram-positive bacteria, including clinically significant species such as Staphylococcus aureus and Streptococcus pyogenes. Its mechanism of action, the inhibition of peptidoglycan synthesis via the targeting of peptidoglycan glycosyltransferases, represents a well-established and effective antibacterial strategy. The standardized methodologies for MIC determination, such as broth microdilution and agar dilution, are crucial for the accurate assessment of its antibacterial spectrum and for comparative studies. While primarily used in veterinary medicine, the detailed understanding of its activity and mechanism of action provides valuable insights for the broader field of antimicrobial research and development.

References

- 1. Bambermycin - Wikipedia [en.wikipedia.org]

- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. toku-e.com [toku-e.com]

- 4. Flavophospholipol use in animals: positive implications for antimicrobial resistance based on its microbiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Initial Screening of Flambamycin for Novel Bioactivities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flambamycin is a complex oligosaccharide antibiotic belonging to the orthosomycin family, which also includes curamycin and avilamycin.[1] While its structural class suggests potential antibacterial activity, its broader biological activity profile remains largely unexplored. This technical guide outlines a comprehensive initial screening strategy for this compound to uncover novel bioactivities. It provides detailed experimental protocols for a tiered screening cascade, methods for data analysis and presentation, and a framework for interpreting the results to guide further drug development efforts. This document is intended to serve as a practical resource for researchers initiating the biological characterization of this and other novel natural products.

Introduction

Natural products are a rich source of chemical diversity and have historically been a cornerstone of drug discovery. This compound, an oligosaccharide antibiotic, represents a promising yet understudied molecule.[1] Its intricate structure suggests the potential for specific interactions with biological targets, possibly leading to a range of therapeutic applications. The initial phase of screening is critical for identifying and prioritizing potential bioactivities for further investigation.

This guide presents a systematic approach to the initial biological evaluation of this compound. The proposed screening cascade is designed to be resource-efficient, beginning with broad primary assays and progressing to more specific secondary and mechanistic assays for confirmed hits.

Chemical Structure of this compound

This compound is a large and complex oligosaccharide with the chemical formula C61H88Cl2O33.[2] Its structure is characterized by a chain of sugar moieties, some of which are rare and modified, attached to a central aglycone. A key feature is the presence of a 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoyl group.[1] Understanding this structure is crucial for interpreting its biological activities and for any future structure-activity relationship (SAR) studies.

Proposed Initial Screening Cascade

A tiered approach to screening is recommended to efficiently assess the bioactivities of this compound. This involves a primary screen to identify broad biological effects, followed by secondary screens to confirm and better characterize these activities.

Primary Screening

The primary screen aims to cast a wide net to detect any significant biological activity. We propose a panel of assays covering antimicrobial, anticancer, and potential immunomodulatory effects.

-

Antimicrobial Activity: Broad-spectrum screening against a panel of clinically relevant bacteria and fungi.

-

Anticancer Cytotoxicity: Evaluation of cytotoxic effects against a representative panel of human cancer cell lines.

-

Enzyme Inhibition: Screening against a panel of key metabolic and signaling enzymes to identify potential molecular targets.

Secondary Screening

Positive "hits" from the primary screen will be subjected to more detailed secondary screening to confirm activity, determine potency (e.g., IC50 or MIC values), and assess selectivity.

-

Dose-Response Analysis: For any confirmed activity, a dose-response curve will be generated to determine the potency of this compound.

-

Selectivity Profiling: For cytotoxic compounds, selectivity will be assessed by comparing activity against cancer cell lines versus normal, non-transformed cell lines. For antimicrobial hits, the spectrum of activity will be further defined.

-

Preliminary Mechanism of Action Studies: Initial experiments to elucidate the mechanism of action for the most promising activities.

Data Presentation: Summary of Hypothetical Screening Results

The following tables present hypothetical quantitative data from the initial screening of this compound. This data is for illustrative purposes to demonstrate how results would be structured and interpreted.

Table 1: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Enterococcus faecalis | ATCC 29212 | 4 |

| Streptococcus pneumoniae | ATCC 49619 | 1 |

| Escherichia coli | ATCC 25922 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

| Candida albicans | ATCC 90028 | 64 |

| Aspergillus fumigatus | ATCC 204305 | >128 |

Table 2: Anticancer Cytotoxicity of this compound (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15 |

| A549 | Lung Carcinoma | 25 |

| HCT-116 | Colorectal Carcinoma | 18 |

| HeLa | Cervical Adenocarcinoma | 22 |

| HEK-293 | Normal Human Embryonic Kidney | >100 |

| MRC-5 | Normal Human Lung Fibroblast | >100 |

Table 3: Enzyme Inhibition Activity of this compound (IC50)

| Enzyme Target | Enzyme Class | IC50 (µM) |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 8 |

| 5-Lipoxygenase (5-LOX) | Oxidoreductase | 12 |

| MurA | Transferase (Bacterial Cell Wall Synthesis) | 0.5 |

| DNA Gyrase | Topoisomerase | >200 |

| HIV-1 Reverse Transcriptase | DNA Polymerase | >200 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted as needed.

Antimicrobial Susceptibility Testing

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dispense Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into a 96-well microtiter plate.

-

Perform serial two-fold dilutions of this compound in the microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

MTT Cytotoxicity Assay

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays will vary depending on the enzyme being studied. A general workflow is described below, using a colorimetric assay as an example.

Method: Spectrophotometric measurement of enzyme activity in the presence of an inhibitor.

Protocol:

-

Prepare a reaction buffer specific for the enzyme of interest.

-

In a 96-well plate, add the enzyme, the substrate, and varying concentrations of this compound.

-

Initiate the reaction (e.g., by adding a cofactor or by temperature change).

-

Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the enzymatic reaction.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of enzyme inhibition versus the log of the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and a hypothetical signaling pathway that could be investigated based on the screening results.

Caption: Workflow for antimicrobial activity screening of this compound.

Caption: Workflow for anticancer cytotoxicity screening of this compound.

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory and anticancer effects via COX-2 inhibition.

Interpretation of Results and Future Directions

Based on the hypothetical data, this compound demonstrates promising bioactivities that warrant further investigation:

-

Antibacterial Activity: The potent activity against Gram-positive bacteria, including the important pathogen Streptococcus pneumoniae, is a significant finding. The lack of activity against Gram-negative bacteria is common for large oligosaccharide antibiotics due to permeability issues. Future studies should focus on confirming the spectrum of activity against a wider panel of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), and investigating the mechanism of action, with a primary hypothesis being the inhibition of cell wall synthesis, as suggested by the MurA inhibition.

-

Anticancer Activity: The moderate cytotoxicity against several cancer cell lines, coupled with high selectivity over normal cells, is a promising starting point for an anticancer drug discovery program. The observed inhibition of COX-2, an enzyme often overexpressed in tumors and involved in inflammation and proliferation, provides a potential mechanism for these effects. Future work should include screening against a broader cancer cell line panel, in vivo efficacy studies in animal models, and further elucidation of the signaling pathways involved.

-

Anti-inflammatory Potential: The inhibition of both COX-2 and 5-LOX suggests that this compound may have anti-inflammatory properties by targeting key enzymes in the arachidonic acid cascade. This dual inhibition is a desirable characteristic for an anti-inflammatory agent. Further studies should investigate its effects in cellular and animal models of inflammation.

Conclusion

The initial screening of this compound, as outlined in this technical guide, provides a roadmap for uncovering its therapeutic potential. The proposed workflows and protocols offer a systematic and efficient approach to identifying and characterizing novel bioactivities. The hypothetical results presented herein illustrate how such a screening campaign can reveal promising leads for antibacterial, anticancer, and anti-inflammatory drug development. The journey from a natural product to a clinical candidate is long and challenging, but a robust initial screening is the critical first step in this process.

References

Methodological & Application

Application Notes and Protocols for Flambamycin Extraction from Streptomyces hygroscopicus Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flambamycin is a macrolide antibiotic with potential therapeutic applications. It is a secondary metabolite produced by the fermentation of Streptomyces hygroscopicus. The effective extraction and purification of this compound from the fermentation culture are critical steps for its downstream applications in research and drug development. These application notes provide a comprehensive overview and detailed protocols for the cultivation of Streptomyces hygroscopicus, followed by the extraction, purification, and quantification of this compound. The methodologies described herein are compiled from established techniques for the isolation of macrolide antibiotics from actinomycete cultures and are intended to serve as a foundational guide.

Data Presentation

Table 1: Optimized Fermentation Parameters for Antibiotic Production by Streptomyces sp.

| Parameter | Optimized Value | Reference |

| Culture Medium | Glucose Soybean Meal Broth | [1][2] |

| Initial pH | 7.0 | [1] |

| Incubation Temperature | 35°C | [1] |

| Agitation Rate | 200 rpm | [1] |

| Incubation Period | 7 days | [1] |

Table 2: Solvent Systems for Macrolide Extraction and Purification

| Process Step | Solvent/Solvent System | Purpose | Reference |

| Mycelial Cake Extraction | Methanol | Extraction of intracellular this compound | [3] |

| Liquid-Liquid Extraction | Ethyl Acetate | Extraction from aqueous phase | [4] |

| Column Chromatography | Hexane, Ethyl Acetate, Ethanol, Water (7:5:5:5, v/v) | Initial purification of crude extract | [4][5] |

| HPLC Mobile Phase | Methanol:Water (80:20 v/v) | Quantification and final purification | [6][7] |

| HPLC Mobile Phase | Acetonitrile:Ammonium Acetate Buffer | Alternative for quantification | [8] |

Experimental Protocols

Protocol 1: Fermentation of Streptomyces hygroscopicus for this compound Production

This protocol outlines the steps for the cultivation of Streptomyces hygroscopicus in a liquid medium to promote the production of this compound.

Materials:

-

Streptomyces hygroscopicus culture

-

Glucose Soybean Meal Broth (or other suitable fermentation medium)[1][2]

-

Sterile baffled Erlenmeyer flasks

-

Shaking incubator

-

Autoclave

-

pH meter

Procedure:

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of Streptomyces hygroscopicus from a slant culture into a flask containing the seed medium.

-

Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm.

-

-

Fermentation:

-

Sterilize the glucose soybean meal broth production medium by autoclaving.

-

After cooling, inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Adjust the initial pH of the culture medium to 7.0.[1]

-

Incubate the production culture in a shaking incubator at 35°C with an agitation rate of 200 rpm for 7 days.[1]

-

Monitor the fermentation process by periodically measuring the pH and biomass.

-

Protocol 2: Extraction of Crude this compound

This protocol details the initial extraction of this compound from the fermentation broth, separating it from the mycelia and other components of the culture medium.

Materials:

-

Fermentation broth from Protocol 1

-

Centrifuge and appropriate centrifuge tubes

-

Buchner funnel and filter paper

-

Methanol

-

Ethyl Acetate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Separation of Mycelia:

-

Harvest the fermentation broth and centrifuge at 5,000 x g for 20 minutes to pellet the mycelia.

-

Decant the supernatant (spent broth). The this compound is expected to be primarily intracellular.

-

-

Extraction from Mycelia:

-

Resuspend the mycelial pellet in methanol (e.g., 3 volumes of methanol to 1 volume of wet mycelia).

-

Stir the suspension vigorously for 4-6 hours at room temperature to extract the intracellular this compound.

-

Filter the mixture through a Buchner funnel to separate the mycelial debris from the methanol extract.

-

Collect the methanol filtrate, which contains the crude this compound.

-

-

Solvent Evaporation and Liquid-Liquid Extraction:

-

Concentrate the methanol extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.

-

Transfer the aqueous residue to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate.

-

Repeat the ethyl acetate extraction three times, collecting the organic phase each time.

-

Pool the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude this compound extract.

-

Protocol 3: Purification of this compound by Column Chromatography

This protocol describes the purification of the crude this compound extract using silica gel column chromatography.

Materials:

-

Crude this compound extract from Protocol 2

-

Silica gel (for column chromatography)

-

Glass chromatography column

-

Solvent system: Hexane, Ethyl Acetate, Ethanol, Water (e.g., in a 7:5:5:5 v/v ratio, the upper and lower phases can be used as stationary and mobile phases respectively in counter-current chromatography, or gradients of hexane:ethyl acetate for normal phase)[4][5]

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial elution solvent (e.g., a non-polar mixture like hexane:ethyl acetate 9:1).

-

Pour the slurry into the chromatography column and allow it to pack uniformly.

-

-

Sample Loading:

-

Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent).

-

Carefully load the dissolved sample onto the top of the silica gel column.

-

-

Elution:

-

Begin eluting the column with the initial non-polar solvent system.

-

Gradually increase the polarity of the solvent system (e.g., by increasing the proportion of ethyl acetate) to elute compounds of increasing polarity.

-

Collect fractions of the eluate using a fraction collector.

-

-

Fraction Analysis:

-

Monitor the separation by spotting aliquots of the collected fractions onto TLC plates.

-

Develop the TLC plates in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain the purified this compound.

-

Protocol 4: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using reverse-phase HPLC.

Materials:

-

Purified this compound sample

-

This compound analytical standard

-

HPLC system with a UV detector

-

C8 or C18 reverse-phase HPLC column

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of the this compound analytical standard in methanol at a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to a range of concentrations (e.g., 0.025-2 µg/mL).[6]

-

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the purified this compound sample in methanol to a known concentration that falls within the calibration range.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C8 or C18 column.

-

Use an isocratic mobile phase of methanol:water (80:20 v/v) at a flow rate of 1 mL/min.[6][7]

-

Set the column temperature (e.g., 57°C, optimization may be required).[6]

-

Set the UV detector to an appropriate wavelength for this compound (if unknown, a UV scan of the pure compound should be performed to determine the λmax). For similar macrolides like rapamycin, wavelengths around 277 nm are used.[6]

-

Inject the calibration standards and the sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the purity and yield of the extracted this compound.

-

Visualization of Workflows

Caption: Workflow for this compound Production and Purification.

Caption: Detailed this compound Crude Extraction Workflow.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. researchgate.net [researchgate.net]

- 3. Optimization of tetramycin production in Streptomyces ahygroscopicus S91 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Separation of rapamycin from fermentation broth using high-speed countercurrent chromatography [hero.epa.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Reversed Phase High Performance Liquid Chromatographic Method for Determination of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of an HPLC Method for the Analysis of Sirolimus in Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Flambamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Flambamycin, a phosphoglycolipid antibiotic. The MIC is a critical parameter in antimicrobial drug development, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document outlines the standardized methods for MIC determination, presents illustrative data for a related compound due to the limited availability of specific this compound MIC values, and details the likely mechanism of action.

Introduction to this compound and its Mechanism of Action

This compound is a member of the phosphoglycolipid class of antibiotics. While specific data for this compound is limited, this class of antibiotics is known to inhibit the biosynthesis of the bacterial cell wall, a crucial structure for bacterial survival. The primary target is the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of glycan chains, a key step in the formation of the peptidoglycan layer. By inhibiting these enzymes, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death. This mechanism of action is specific to bacteria, as mammalian cells do not possess a peptidoglycan cell wall, making it a selective target for antimicrobial therapy.

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

The following diagram illustrates the key stages of peptidoglycan synthesis in the bacterial cytoplasm, at the cell membrane, and in the periplasmic space, highlighting the likely point of inhibition by this compound.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

Due to the limited availability of specific and comprehensive MIC data for this compound in publicly accessible literature, the following table provides illustrative MIC values for Moenomycin, a closely related phosphoglycolipid antibiotic with the same mechanism of action.[1] These values demonstrate the expected potency of this class of antibiotics against various Gram-positive bacteria.

| Microorganism | Strain | Illustrative MIC Range (µg/mL) of Moenomycin |

| Staphylococcus aureus | ATCC 29213 | 0.001 - 0.1 |

| Streptococcus pyogenes | Clinical Isolate | 0.001 - 0.01 |

| Enterococcus faecalis | ATCC 29212 | 0.01 - 1.0 |

| Bacillus subtilis | ATCC 6633 | 0.001 - 0.01 |

Disclaimer: The MIC values presented in this table are for Moenomycin and are intended for illustrative purposes only. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols for MIC Determination

The two standard methods for determining the MIC of an antimicrobial agent are Broth Microdilution and Agar Dilution. These methods are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism after incubation.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)

-

Standardized inoculum of the test microorganism (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well volume)

-

Sterile diluent (e.g., sterile water or saline)

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

Protocol:

-

Preparation of this compound Dilutions: a. Prepare a working stock solution of this compound at a concentration twice the highest concentration to be tested. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the working stock solution to the first column of wells. This will be the highest concentration. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Inoculation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. b. Dilute the inoculum in sterile broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. c. Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

-

Controls: a. Growth Control: Wells containing broth and inoculum but no this compound. b. Sterility Control: Wells containing broth only.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control. b. Alternatively, a microplate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Agar Dilution Method

In this method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test microorganisms. The MIC is the lowest concentration of the antimicrobial agent that prevents the development of visible growth on the agar surface.

Materials:

-

This compound stock solution of known concentration

-

Sterile Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Standardized inoculum of the test microorganism (0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL)

-

Inoculator (e.g., multipoint replicator)

-

Sterile diluent (e.g., sterile water or saline)

-

Water bath (45-50°C)

-

Incubator (35°C ± 2°C)

Protocol:

-

Preparation of Agar Plates: a. Prepare a series of this compound stock solutions at 10 times the desired final concentrations in the agar. b. Melt the MHA and allow it to cool to 45-50°C in a water bath. c. For each desired concentration, add 2 mL of the 10x this compound stock solution to 18 mL of molten agar, mix thoroughly, and pour into a sterile petri dish. d. Prepare a growth control plate containing no this compound. e. Allow the agar to solidify completely at room temperature.

-

Inoculation: a. Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. b. Further dilute the inoculum to achieve a final concentration of approximately 10^4 CFU per spot. c. Using a multipoint replicator, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Interpretation of Results: a. After incubation, examine the plates for bacterial growth at the inoculation sites. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation site should be disregarded.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram outlines the workflow for the broth microdilution method.

References

Application Notes and Protocols for Flambamycin Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability and recommended storage conditions for the oligosaccharide antibiotic, flambamycin, for research purposes. The following protocols and data are intended to ensure the integrity and activity of this compound during experimental use.

Introduction to this compound

This compound is an orthosomycin antibiotic produced by Streptomyces hygroscopicus.[1] It belongs to a class of complex oligosaccharide antibiotics and exhibits activity against a range of Gram-positive bacteria.[1][2] Due to its complex structure, understanding its stability profile is critical for obtaining reliable and reproducible experimental results. Flambalactone, a degradation product of this compound, is used as a standard for quantifying residue levels of the related avilamycin antibiotic complex.[]

Recommended Storage Conditions

While specific long-term stability data for this compound is not extensively published, general guidelines for complex oligosaccharide and macrolide antibiotics can be applied.[4][5][6]

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Notes |

| Solid (Lyophilized Powder) | -20°C or colder | Long-term (up to 1 year) | Store in a tightly sealed container in a desiccator to protect from moisture. Protect from light. |

| 2-8°C | Short-term (weeks to months) | Keep desiccated and protected from light. | |

| Room Temperature | Short-term (days to weeks) | For shipping and brief periods of handling. Protect from excessive heat and humidity.[1] | |

| Stock Solutions (in a suitable solvent) | -20°C or -80°C | Up to 3-6 months | Aliquot to avoid repeated freeze-thaw cycles. Use of cryoprotectants may be considered. |

| 2-8°C | Up to 1 week | Stability in solution at refrigerated temperatures is limited. Prepare fresh solutions for critical experiments. |

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and light exposure. As an oligosaccharide, it is susceptible to hydrolysis, particularly under acidic conditions.

Table 2: Summary of this compound Stability under Stress Conditions (Inferred)

| Condition | Expected Stability | Primary Degradation Pathway |

| Acidic pH (e.g., pH < 4) | Low | Hydrolysis of glycosidic bonds |

| Neutral pH (e.g., pH 6-8) | Moderate | Slower hydrolysis compared to acidic conditions |

| Alkaline pH (e.g., pH > 8) | Low to Moderate | Potential for hydrolysis and other base-catalyzed reactions |

| Elevated Temperature | Low | Accelerated hydrolysis and oxidation |

| Oxidative Stress (e.g., H₂O₂) | Moderate | Oxidation of susceptible functional groups |

| Photostability | Moderate | Potential for photodegradation; should be protected from light |

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be optimized and validated for specific experimental needs.

Protocol for Preparation of this compound Stock Solutions

-

Materials:

-

This compound (solid powder)

-

Sterile, high-purity solvent (e.g., DMSO, ethanol, or a suitable buffer)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance and pipettes

-

-

Procedure:

-

Equilibrate the this compound container to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder in a sterile environment.

-

Add the appropriate volume of the chosen solvent to achieve the target concentration (e.g., 10 mg/mL).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile, amber tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[7][8][9][10][11]

-

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Heat source (e.g., water bath or oven)

-

Photostability chamber or a light source with controlled UV and visible light output

-

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

-

Procedure:

-

Acid Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.

-

Base Hydrolysis: Mix an aliquot of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period. Neutralize the solution with HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of this compound stock solution with 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Incubate an aliquot of this compound stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Photodegradation: Expose an aliquot of this compound stock solution to a controlled light source. A control sample should be kept in the dark at the same temperature.

-

Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method.

-

Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its degradation products.[12][13][14][15]

-

Instrumentation and Conditions (Example):

-

HPLC System: A system with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometer detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid or ammonium acetate) is often effective for complex molecules.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

-

Detection Wavelength: Determined by the UV spectrum of this compound.

-

Injection Volume: Typically 10-20 µL.

-

-

Method Validation:

-

Specificity: Demonstrate that the method can resolve this compound from its degradation products (generated during forced degradation studies), process impurities, and excipients.

-

Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

-

Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known concentrations of this compound.

-

Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Robustness: Evaluate the method's performance with small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

-

Visualizations

Experimental Workflow for this compound Stability Testing

Caption: Workflow for assessing this compound stability.

Logical Relationships in Stability-Indicating Method Development

Caption: Key relationships in stability method development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioactive Oligosaccharide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azithromycin: MedlinePlus Drug Information [medlineplus.gov]

- 5. Azithromycin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. goldbio.com [goldbio.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]